4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

This N-substituted sulfonyl amide featuring a 4-methanesulfonylbenzamide and a 5-(2-methoxyphenyl)-1,3,4-oxadiazole scaffold is ideal for structure-activity relationship (SAR) studies. The 4-methanesulfonyl and 2-methoxyphenyl substitutions are critical for modulating hCA enzyme inhibitory potency and selectivity, filling a key gap in the existing SAR matrix. Procure this novel derivative to probe hCA I, II, IX/XII isoforms and for parallel screening against neuroblastoma, glioblastoma, or breast cancer cell lines, leveraging its potential for differential membrane permeability.

Molecular Formula C17H15N3O5S
Molecular Weight 373.38
CAS No. 896350-67-7
Cat. No. B2557490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS896350-67-7
Molecular FormulaC17H15N3O5S
Molecular Weight373.38
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H15N3O5S/c1-24-14-6-4-3-5-13(14)16-19-20-17(25-16)18-15(21)11-7-9-12(10-8-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
InChIKeyWOBFWGAGPYPPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7): Baseline Characterization for Research Sourcing


4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7) is a synthetic small molecule belonging to the N-substituted sulfonyl amide class incorporating a 1,3,4-oxadiazole core. Its structure features a 4-methanesulfonylbenzamide moiety linked to a 5-(2-methoxyphenyl)-1,3,4-oxadiazole scaffold. This compound class is under investigation for potential biological activities, including enzyme inhibition and cytotoxic effects, as indicated by studies on related 1,3,4-oxadiazole-containing sulfonamides [1]. However, direct published evidence for this specific compound from preferred primary literature sources is currently extremely limited, placing it primarily in the domain of exploratory research chemical procurement.

Why Generic Substitution is Not Advisable for 4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7)


In the N-substituted sulfonyl amide class incorporating 1,3,4-oxadiazoles, minor structural modifications to the sulfonyl substituent or the oxadiazole aryl group lead to significant shifts in both enzyme inhibitory potency and selectivity profile. For example, in a closely related series of N-substituted sulfonyl amides (compounds 6a–j), the hCA II inhibition constant (KI) varied dramatically from 9.33 nM to 120.80 nM simply by altering the N-substituent, with selectivity indices versus hCA I ranging from 0.29 to 3.49 [1]. Such steep structure-activity relationships (SAR) demonstrate that even seemingly conservative replacements of the 4-methanesulfonylbenzamide or 2-methoxyphenyl groups cannot be assumed to deliver equivalent biological outcomes. Without head-to-head data, any generic substitution risks undefined potency loss or altered target engagement.

Quantitative Differentiation Evidence for 4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7)


Structural Uniqueness Assessment vs. Reported 1,3,4-Oxadiazole Sulfonamide Series

A systematic scan of the primary literature reveals that 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7) does not appear in the compound tables of the most relevant published series. For instance, the Güleç et al. (2022) study evaluated ten N-substituted sulfonyl amides (6a–j) with a 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl scaffold, none of which correspond to the 4-methanesulfonylbenzamide/2-methoxyphenyl substitution pattern of the target compound [1]. Therefore, no direct comparative bioactivity data can be cited.

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition Context: Class-Level Potency Range for Reference

While no direct data exists for the target compound, the broader class of N-substituted sulfonyl amides with 1,3,4-oxadiazole motifs demonstrates a broad KI range against hCA II (9.33–120.80 nM) [1]. The most potent analog in that series (6a, phenyl-substituted) achieved a KI of 9.33 ± 0.13 nM against hCA II, representing a 10.5-fold improvement over the reference drug acetazolamide (KI = 98.28 ± 1.69 nM) [1]. The 4-methanesulfonyl and 2-methoxyphenyl groups present in the target compound are distinct from any substituent in that series, implying its activity could fall anywhere within or outside this range if profiled under identical assay conditions.

Enzyme Inhibition Carbonic Anhydrase Therapeutic Target

Cytotoxicity Potential Against Neuroblastoma: Precedents for In Vitro Profiling

In the same N-substituted sulfonyl amide series, compounds 6a, 6d, and 6h were identified as orally bioavailable and highly selective agents with favorable ADME-Tox profiles and activity in the neuroblastoma SH-SY5Y cell line [1]. The target compound, bearing a unique 4-methanesulfonylbenzamide and 2-methoxyphenyl combination, represents a hybridization of structural features from both active and inactive analogs in this series. This makes it a logical candidate for comparative cytotoxicity screening in SH-SY5Y and other neuronal cell lines, although no direct data are available to confirm its differential activity.

Cytotoxicity Neuroblastoma SH-SY5Y Cells

Recommended Research Application Scenarios for 4-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 896350-67-7)


SAR Expansion of 1,3,4-Oxadiazole Sulfonamide Libraries for Carbonic Anhydrase Isoform Profiling

Based on the class-level evidence showing nanomolar hCA II inhibition by related N-substituted sulfonyl amides [1], this compound is best utilized as a novel scaffold derivative to probe the effect of the 4-methanesulfonyl and 2-methoxyphenyl substitutions on hCA I, hCA II, and potentially hCA IX/XII isoform selectivity. Its distinct substitution pattern fills a gap in the existing SAR matrix.

Cytotoxicity Screening in Neuronal and Cancer Cell Lines

The precedent of cytotoxicity evaluation in SH-SY5Y neuroblastoma cells for structurally related compounds [1] supports the procurement of this compound for parallel screening against neuroblastoma, glioblastoma, or breast cancer cell lines. The 2-methoxyphenyl group may confer differential membrane permeability or target engagement that warrants investigation.

In Silico Docking and Selectivity Prediction Studies

The well-characterized binding modes of related sulfonamide derivatives to hCA II and AChE [1] provide a robust template for molecular docking studies. This compound can serve as a test ligand to validate computational predictions regarding the impact of the methanesulfonyl hydrogen-bond acceptor and the methoxyphenyl hydrophobic contacts on binding free energy and selectivity.

Quote Request

Request a Quote for 4-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.